1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione
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Overview
Description
“1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione” is a heterocyclic organic compound that belongs to the family of piperidine derivatives. It has a CAS Number of 1518924-74-7 . The molecular weight of this compound is 195.14 .
Molecular Structure Analysis
The IUPAC name of this compound is “1-(2,2,2-trifluoroethyl)-2,4-piperidinedione” and its InChI code is "1S/C7H8F3NO2/c8-7(9,10)4-11-2-1-5(12)3-6(11)13/h1-4H2" . This suggests that the compound has a piperidine ring with a trifluoroethyl group and two carbonyl groups attached to it.It is stored at a temperature of -10 degrees . The exact boiling point is not mentioned in the available resources .
Scientific Research Applications
Structural and Spectroscopic Studies
Research has demonstrated the use of related piperidine derivatives in structural and spectroscopic studies, revealing insights into molecular interactions and bonding. For instance, studies on the complex formation between nipecotic acid and squaric acid have provided detailed structural characterizations using X-ray analysis, FTIR, and NMR spectroscopy. These studies shed light on hydrogen bonding patterns and the conformational preferences of piperidine rings, contributing to a deeper understanding of molecular structure and interactions (Bartoszak-Adamska et al., 2014).
Synthetic Chemistry Applications
Piperidine derivatives, including 1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione, play a crucial role in synthetic chemistry. They serve as intermediates in the synthesis of various bioactive molecules and materials. For example, the efficient synthesis of Nα-urethane-protected β- and γ-amino acids showcases the versatility of piperidine derivatives in facilitating complex chemical transformations with high yield and purity, highlighting their importance in the synthesis of peptides and other nitrogen-containing compounds (Cal et al., 2012).
Novel Materials Development
The development of photoresists for microlithography is another intriguing application area. Research into diazopiperidiones, derivatives of piperidine-2,4-dione, has explored their potential as photoactive substrates. These compounds undergo specific reactions upon exposure to UV light, making them suitable for use in the creation of patterns on semiconductor devices. This work is crucial for advancing technologies in electronics and nanofabrication (Tattersall et al., 2004).
Molecular Engineering and Drug Development
Piperidine-2,4-dione derivatives have been studied for their role in molecular engineering and the design of new drugs. The structural versatility of these compounds allows for the creation of diverse molecules with potential therapeutic applications. For instance, research into the construction of piperidine-2,4-dione-type azaheterocycles has highlighted their synthetic and medicinal potential. These compounds serve as a modern platform for developing functionalized systems that could lead to highly active pharmaceutical agents (Tikhov & Kuznetsov, 2020).
Mechanism of Action
Target of Action
The primary targets of 1-(2,2,2-Trifluoroethyl)piperidine-2,4-dione are currently unknown. This compound is a relatively new chemical entity and research into its specific targets is ongoing .
Mode of Action
It is known that the compound interacts with its targets, leading to changes at the molecular level that can affect cellular processes .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound, which refers to the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown
Properties
IUPAC Name |
1-(2,2,2-trifluoroethyl)piperidine-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8F3NO2/c8-7(9,10)4-11-2-1-5(12)3-6(11)13/h1-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBBHLBQXEVOWIR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)CC1=O)CC(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8F3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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